

# An In-depth Technical Guide to 4-Aminopiperidine-4-carboxylic Acid Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-aminopiperidine-4-carboxylic acid** and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are integral to the development of novel therapeutics targeting a range of conditions, including neurological disorders, infectious diseases, and fungal infections. This document details their synthesis, physicochemical properties, biological activities, and mechanisms of action, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

## Core Concepts and Applications

**4-Aminopiperidine-4-carboxylic acid** is a cyclic  $\alpha,\alpha$ -disubstituted amino acid. Its rigid structure and the presence of both amino and carboxylic acid functional groups make it a versatile building block in the synthesis of complex bioactive molecules and peptide mimetics. [1][2] The piperidine ring is a common motif in many pharmaceuticals, and derivatives of this core structure have been investigated for a wide array of therapeutic applications.[3]

Key application areas include:

- **Neurological Disorders:** Derivatives have been developed as potent cognition enhancers and N-type calcium channel blockers for the management of neuropathic pain.[4][5]

- **Antiviral Agents:** The 4-aminopiperidine scaffold is a key component in the synthesis of CCR5 antagonists, which are potent inhibitors of HIV-1 entry into host cells.[6]
- **Antifungal Agents:** Certain 4-aminopiperidine derivatives have demonstrated significant antifungal activity, targeting ergosterol biosynthesis.[3]
- **Peptide Synthesis:** The unique conformational properties of this amino acid analog are utilized to create water-soluble, highly helical peptides.[7]

## Physicochemical Properties

The physicochemical properties of **4-aminopiperidine-4-carboxylic acid** and its protected derivatives are crucial for their handling, reactivity, and pharmacokinetic profiles. A summary of key properties is provided below.

Property	4-Aminopiperidine-4-carboxylic acid	1-Boc-4-aminopiperidine-4-carboxylic acid
CAS Number	40951-39-1	183673-71-4
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	144.17 g/mol	244.29 g/mol
Melting Point	>300 °C	289-294 °C
Solubility	Soluble in water	Soluble in methanol

## Biological Activity and Quantitative Data

The biological activities of **4-aminopiperidine-4-carboxylic acid** derivatives have been quantified in various assays. The following tables summarize some of the key findings.

## Antifungal Activity

A study on novel 4-aminopiperidine derivatives identified compounds with potent antifungal activity against various fungal strains. The mechanism of action is believed to be the inhibition of ergosterol biosynthesis.[3]

Compound	R1	R2	Candida albicans MIC ( $\mu$ g/mL)	Aspergillus fumigatus MIC ( $\mu$ g/mL)
2b	Benzyl	n-Dodecyl	2	4
3b	Phenethyl	n-Dodecyl	1	2
Amorolfine	-	-	8	>16

MIC: Minimum Inhibitory Concentration

## N-type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been shown to be selective blockers of N-type calcium channels, a key target for the treatment of chronic and neuropathic pain.

Compound	Structure	N-type Ca <sup>2+</sup> Channel Inhibition IC <sub>50</sub> ( $\mu$ M)
C101	4-fluorobenzyl-(1-(4-diethylamino)piperidin-4-yl)-(2-ethylbutyl)amine trihydrochloride	2.2 ± 0.6

IC<sub>50</sub>: Half-maximal Inhibitory Concentration[5]

## CCR5 Antagonism

The 4-aminopiperidine scaffold is a key structural motif in a class of CCR5 receptor antagonists developed as anti-HIV-1 agents.

Compound	Structure	CCR5 Antagonist Activity $IC_{50}$ (nM)
1b	(2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide	10

IC<sub>50</sub>: Half-maximal Inhibitory Concentration[8]

## Experimental Protocols

The synthesis of **4-aminopiperidine-4-carboxylic acid** derivatives often involves multi-step procedures, including the use of protecting groups and key reactions like reductive amination and Curtius rearrangement.<sup>[3][6]</sup>

# Example Protocol: Synthesis of 1-Boc-4-aminopiperidine

This protocol is based on a patented method for the preparation of a key intermediate.[9]

## Step 1: Ketal Formation and Imine Generation

- To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), p-toluenesulfonic acid (8.60g, 50mmol), triethyl orthoformate (296.4g, 2.00mol), and 400mL of ethanol.
- Heat the mixture to reflux for 2 hours.
- Evaporate the ethanol at normal pressure.
- Add tert-butyl carbamate (128.9g, 1.10mol) and 600mL of toluene.
- Heat the mixture to 90-110 °C and continue the reaction for 3 hours while evaporating the ethanol generated.

- Monitor the reaction by GC until the residual raw material is less than 1%.
- Cool the reaction mixture and concentrate the solvent under reduced pressure.
- Add ethanol and cool to 0 °C with stirring for 1 hour to induce crystallization.
- Filter the white solid product. Yield: 242.0g (83.9%).

#### Step 2: Pd/C Catalytic Hydrogenation Reduction

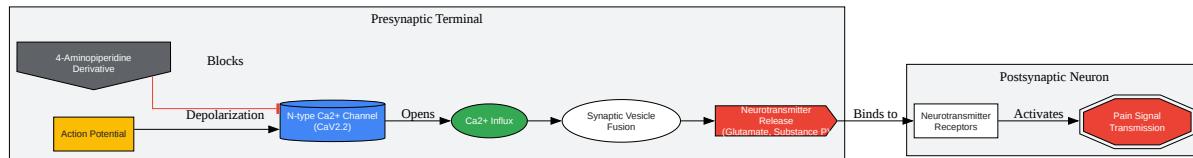
- The imine product from Step 1 is subjected to Pd/C catalytic hydrogenation reduction to obtain 4-Boc-aminopiperidine. (Detailed conditions for this step can be found in the cited patent).

## Signaling Pathways and Mechanisms of Action

The therapeutic effects of **4-aminopiperidine-4-carboxylic acid** derivatives are achieved through their interaction with specific biological targets and modulation of downstream signaling pathways.

## N-type Calcium Channel Blockade in Neuropathic Pain

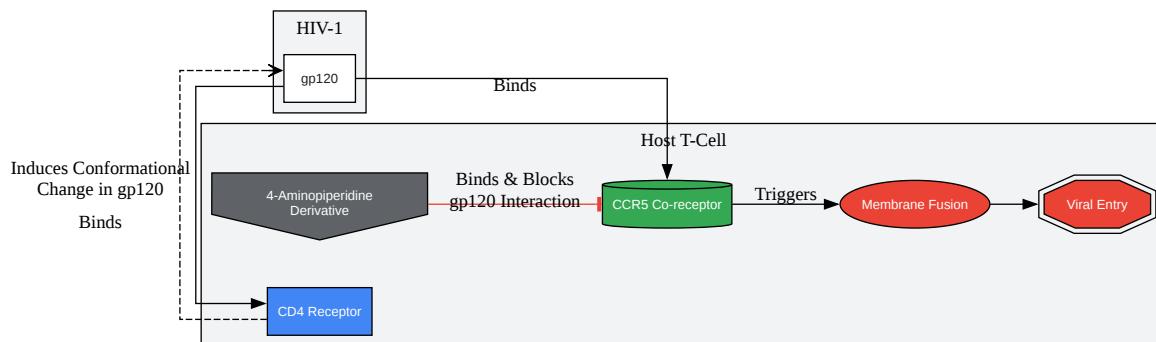
In neuropathic pain, there is an upregulation of N-type calcium channels (CaV2.2) at the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[\[10\]](#)[\[11\]](#) This leads to an increased influx of calcium upon depolarization, resulting in excessive release of neurotransmitters such as glutamate, substance P, and CGRP, which transmit pain signals.[\[11\]](#)[\[12\]](#) 4-Aminopiperidine-based N-type calcium channel blockers physically obstruct the channel, preventing calcium influx.[\[5\]](#) This, in turn, reduces neurotransmitter release and dampens the transmission of pain signals, leading to an analgesic effect.[\[11\]](#)[\[12\]](#)

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Caption: N-type calcium channel blockade by 4-aminopiperidine derivatives.

## CCR5 Antagonism in HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most commonly transmitted strains of HIV-1 to enter host T-cells.<sup>[6]</sup> The viral envelope glycoprotein gp120 binds to the CD4 receptor on the T-cell surface, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cell. 4-Aminopiperidine-based CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.<sup>[13]</sup> This binding induces a conformational change in the receptor that prevents its interaction with the viral gp120, thereby blocking the fusion process and inhibiting viral entry.<sup>[13]</sup>



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Caption: CCR5 antagonism by 4-aminopiperidine derivatives in HIV-1 entry.

## Conclusion

**4-Aminopiperidine-4-carboxylic acid** and its derivatives represent a privileged scaffold in modern drug discovery. Their synthetic tractability and the diverse range of biological activities exhibited by their analogs continue to make them attractive starting points for the development of novel therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this versatile class of compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminopiperidine-4-carboxylic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556564#introduction-to-4-aminopiperidine-4-carboxylic-acid-derivatives>]

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